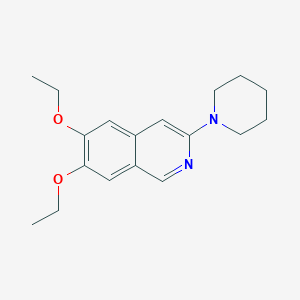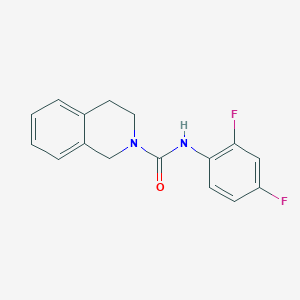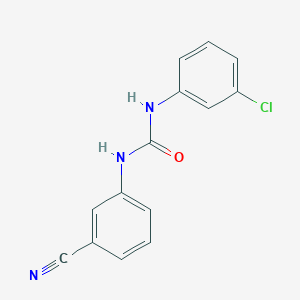![molecular formula C14H12ClN3OS B5761287 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized in the early 2000s by Pfizer, and has since been the subject of numerous scientific studies. CP-690,550 has shown promising results in preclinical and clinical trials, and is currently being investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
作用机制
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide works by selectively inhibiting the activity of JAK3, a member of the JAK family that is primarily expressed in immune cells. JAK3 plays a key role in the signaling pathways involved in immune response, and its inhibition can lead to suppression of the immune system and reduction of inflammation. N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide has been shown to be highly selective for JAK3, with minimal activity against other members of the JAK family.
Biochemical and Physiological Effects:
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide has been shown to have a range of biochemical and physiological effects, including suppression of T-cell proliferation, reduction of pro-inflammatory cytokine production, and inhibition of B-cell development. It has also been shown to reduce the levels of autoantibodies in patients with autoimmune diseases such as rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide has several advantages for use in lab experiments, including its high selectivity for JAK3 and its ability to suppress the immune system and reduce inflammation. However, it also has some limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several potential future directions for research on N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide. One area of interest is the potential use of this drug in combination with other immunosuppressive agents, such as methotrexate, to improve efficacy in the treatment of autoimmune diseases. Another area of interest is the development of more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced toxicity. Additionally, further research is needed to better understand the long-term effects of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide on the immune system and its potential for use in the treatment of other diseases beyond autoimmune disorders.
合成方法
The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide involves several steps, beginning with the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridyl chloride. This intermediate is then reacted with N-aminocarbonylsulfenyl chloride to form the corresponding N-[(5-chloro-2-pyridinyl)amino]carbonothioyl chloride. The final step involves the reaction of this intermediate with 3-methylbenzamide to form N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide.
科学研究应用
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide has been extensively studied for its immunosuppressive properties, and has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It works by inhibiting the activity of Janus kinase (JAK), a family of enzymes that play a key role in the signaling pathways involved in immune response. By inhibiting JAK activity, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide can suppress the immune system and reduce inflammation.
属性
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-3-2-4-10(7-9)13(19)18-14(20)17-12-6-5-11(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVDATJCZZMSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide](/img/structure/B5761226.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)



![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)





